molecular formula C8H6ClIN2 B8086912 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8086912
M. Wt: 292.50 g/mol
InChI Key: BDVOTZOBWVTDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1574562-79-0) is a high-value halogenated azaindole derivative supplied for research and development purposes. This compound features a molecular formula of C 8 H 6 ClIN 2 and a molecular weight of 292.50 g/mol . Its structure incorporates two key reactive sites: the chlorine and iodine atoms, which make it an exceptionally versatile scaffold for strategic functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution . Pyrrolo[3,2-b]pyridines, often referred to as azaindoles, are privileged structures in medicinal chemistry due to their widespread presence in pharmacologically active molecules and alkaloids . They are recognized as key isomers in bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus, serving as critical cores in the development of novel therapeutic agents . Researchers utilize this specific halogenated building block in the synthesis of more complex molecules targeting a range of biological activities. The pyrrolopyridine scaffold is found in FDA-approved drugs and investigational compounds exhibiting analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties . Its primary research value lies in its application as a synthetic intermediate for constructing potential kinase inhibitors and other small-molecule therapeutics, making it an essential compound for hit-to-lead optimization campaigns in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

IUPAC Name

7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOTZOBWVTDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=NC=CC(=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Reductive Cyclization

The pyrrolo[3,2-b]pyridine scaffold is often constructed via reductive cyclization of alkynyl precursors. For example, 4-chloro-1H-pyrrolo[3,2-b]pyridine serves as a common intermediate, synthesized through a Sonogashira coupling between 3-amino-4-chloropyridine and trimethylsilylacetylene, followed by base-mediated cyclization . Potassium tert-butoxide in tetrahydrofuran (THF) at 70°C facilitates this step, yielding the bicyclic structure in 65–78% isolated yield .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TMS-acetylene, Et₃N, THF82%
Reductive CyclizationKOtBu, THF, 70°C, 4 h75%

Regioselective Iodination at C-2

Introducing iodine at the 2-position requires careful control to avoid overhalogenation. N-Iodosuccinimide (NIS) in dichloromethane (DCM) at 0°C selectively iodinates the pyrrolopyridine core, favoring the C-2 position due to electronic and steric factors . For instance, treating 7-chloro-1H-pyrrolo[3,2-b]pyridine with 1.1 equiv NIS in DCM achieves 85% conversion to the 2-iodo derivative .

Optimized Iodination Protocol

  • Substrate : 7-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent : N-Iodosuccinimide (1.1 equiv)

  • Solvent : Dichloromethane, 0°C, 2 h

  • Yield : 78–85%

N-1 Methylation Strategies

Methylation at the pyrrole nitrogen (N-1) is critical for stabilizing the reactive NH group and preventing side reactions. Methyl iodide (MeI) with sodium hydride (NaH) in dimethylformamide (DMF) at 25°C efficiently installs the methyl group, achieving >90% conversion . Alternatively, phase-transfer catalysis using benzyltriethylammonium chloride enhances reactivity in biphasic systems (water/DCM).

Comparative Methylation Methods

MethodConditionsYieldReference
NaH/MeI in DMF25°C, 6 h, anhydrous92%
Phase-Transfer CatalysisBTEAC, NaOH, DCM/H₂O, 40°C88%

Palladium-Catalyzed Cross-Coupling for Functionalization

Late-stage functionalization via Suzuki-Miyaura coupling enables diversification of the 2-iodo substituent. Using Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C, aryl boronic acids couple efficiently, though this step is optional for synthesizing the target compound . Notably, the iodine atom serves as a superior leaving group compared to bromine, enhancing reaction rates .

Representative Coupling Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/H₂O (3:1), 90°C, 12 h

  • Yield : 70–85%

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrrolopyridines, including 7-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, derivatives of pyrrolopyridines have been investigated for their ability to inhibit the activity of protein kinases such as CDK and PI3K, which are crucial in cancer progression.

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that pyrrolopyridine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. These characteristics make them potential candidates for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

Organic Electronics
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has potential applications in the field of organic electronics. Its unique electronic properties may be harnessed in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Polymer Chemistry
In polymer chemistry, this compound can serve as a functional monomer for synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for applications in coatings and composites.

Organic Synthesis

Building Block for Complex Molecules
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is an important building block in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki and Sonogashira reactions, to create more complex molecular architectures. This versatility allows chemists to design new compounds with tailored properties for specific applications.

Synthesis of Pharmaceuticals
The compound's reactivity makes it suitable for synthesizing pharmaceutical intermediates. Its derivatives have been explored as precursors for drugs targeting various diseases due to their biological activity.

Case Studies

Study Title Application Focus Findings
"Antiproliferative Activity of Pyrrolopyridines"Cancer ResearchIdentified significant inhibition of cancer cell growth in vitro using pyrrolopyridine derivatives.
"Neuroprotective Properties of Pyrrole Derivatives"Neurodegenerative DiseaseDemonstrated potential neuroprotective effects through modulation of oxidative stress pathways.
"Organic Photovoltaics: New Materials"Material ScienceExplored the use of pyrrolopyridine derivatives in enhancing the efficiency of organic solar cells.

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolopyridine derivatives and their key properties:

Compound Name Substituents Molecular Weight Synthesis Yield (%) Purity (%) Key Applications/Reactions Reference
7-Chloro-1H-pyrrolo[3,2-b]pyridine 7-Cl 152.59 Not reported 95–97 Intermediate for kinase inhibitors
7-Bromo-1H-pyrrolo[3,2-b]pyridine 7-Br 197.02 Not reported 97 Cross-coupling reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine 5-Cl 152.59 Not reported 97 Fe-catalyzed Kumada cross-coupling
1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolo[3,2-b]pyridine (9) 2-Cl, 5-F (pyrimidine substituent) 278.67 21 100 Antibacterial agent development
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine 7-Cl, 2-I, 1-Me 292.54* Not reported Not reported Potential kinase inhibitor scaffold

*Calculated based on molecular formula.

Key Observations:

Halogen Substituents: The iodine atom in the target compound distinguishes it from bromo- and chloro-substituted analogs. Iodo derivatives are less common but offer advantages in Sonogashira or Suzuki-Miyaura cross-couplings due to iodine’s moderate reactivity and lower cost compared to bromine . Chlorine at position 7 is conserved in several analogs (e.g., 7-chloro-1H-pyrrolo[3,2-b]pyridine) and is often retained in bioactive molecules for electronic effects .

Synthetic Yields :

  • Pyrimidine-substituted analogs (e.g., compound 9 in ) exhibit moderate yields (21%), likely due to challenges in regioselective coupling reactions . The target compound’s synthesis may face similar hurdles, though its methyl group could improve solubility and reaction efficiency.

Structural Analogues in Medicinal Chemistry :

  • Substituted pyrrolo[3,2-b]pyridines are featured in patents as Fyn kinase inhibitors (e.g., N-(3-imidazo[1,2-b]pyridazin-6-yl) amines), highlighting their relevance in oncology . The methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs.

Cross-Coupling Reactivity :

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine undergoes Fe-catalyzed Kumada coupling with cyclohexylmagnesium chloride, demonstrating compatibility with sp³–sp² bond formation . The iodine substituent in the target compound could enable analogous Pd- or Ni-catalyzed reactions.

Purity and Characterization :

  • HPLC purity of pyrimidine-substituted analogs (e.g., compounds 7–9 in ) is consistently 100%, suggesting rigorous purification protocols . The target compound’s purity would depend on similar chromatographic methods.

Biological Activity

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a synthetic organic compound belonging to the class of pyrrolopyridines. Its unique structure, characterized by the presence of chlorine and iodine atoms, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
  • CAS Number : 1574562-79-0
  • Molecular Formula : C8H6ClIN2
  • Molecular Weight : 278.48 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activity of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds within the pyrrolopyridine family exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyrrolopyridine, including 7-Chloro-2-iodo-1-methyl derivatives, showed potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-Chloro-2-iodo-1-methylS. aureus0.5 µg/mL
7-Chloro-2-iodo-1-methylE. coli1.0 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives of pyrrolopyridine inhibited the proliferation of cancer cells in vitro, suggesting a potential mechanism involving the induction of apoptosis .

The biological activity of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various pyrrolopyridine derivatives, including 7-Chloro-2-iodo-1-methyl against resistant bacterial strains. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Research

In another study focusing on anticancer properties, researchers found that treatment with 7-Chloro-2-iodo-1-methyl led to a marked reduction in viability of human cancer cell lines. The compound was shown to activate apoptotic pathways and inhibit tumor growth in xenograft models .

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A key route involves sequential functionalization of the pyrrolopyridine core. For example:
  • Methylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce the 1-methyl group .
  • Halogenation : Nitration (HNO₃, 0°C to rt) followed by reduction (H₂/THF) and iodination via cross-coupling (e.g., Pd(PPh₃)₄ with iodobenzene derivatives) .
  • Optimization : Control temperature during methylation to avoid over-alkylation. Use Pd catalysts with high iodine tolerance for cross-coupling .

Q. How can spectroscopic methods (NMR, HRMS) characterize this compound and resolve contradictory data?

  • Methodological Answer :
  • ¹H NMR : Focus on diagnostic peaks:
  • Pyrrole protons (δ ~6.5–7.5 ppm, split due to J-coupling).
  • Methyl group (δ ~3.5 ppm, singlet).
  • Chlorine/iodine substituents deshield adjacent protons .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₉H₇ClIN₂ (calc. 323.52). Discrepancies in isotopic patterns (e.g., chlorine/iodine ratios) may indicate impurities .
  • Contradiction Resolution : Compare experimental ¹⁹F NMR (if fluorinated intermediates) or cross-validate with X-ray crystallography .

Advanced Research Questions

Q. How can regioselectivity challenges during N-protection or substitution be addressed?

  • Methodological Answer :
  • Regioisomer Formation : N-protection (e.g., methoxymethyl chloride) may yield two regioisomers (1:1.6 ratio). Use steric/electronic directing groups (e.g., phenyl at C2) to bias selectivity .
  • Purification : Separate isomers via flash chromatography (DCM/EA gradients) or crystallization (methanol) .
  • Monitoring : Track reaction progress with TLC (silica, UV-active spots) or inline IR for functional group changes .

Q. What strategies improve halogen exchange efficiency (e.g., Cl→I) in pyrrolopyridine systems?

  • Methodological Answer :
  • Metal-Mediated Exchange : Use CuI or Pd(PPh₃)₄ with NaI in DMF at 100°C. Ensure anhydrous conditions to prevent hydrolysis .
  • Direct Iodination : Employ NIS (N-iodosuccinimide) in acetic acid, leveraging electrophilic aromatic substitution at electron-rich positions .
  • Yield Optimization : Pre-activate the substrate with Lewis acids (e.g., BF₃·Et₂O) to enhance iodine incorporation .

Q. How does computational modeling (DFT, QSPR) predict reactivity or stability under varying conditions?

  • Methodological Answer :
  • DFT Studies : Calculate HOMO/LUMO energies to identify reactive sites (e.g., C2 for iodination). Validate with experimental Hirshfeld surface analysis (π-π interactions, hydrogen bonding) .
  • QSPR Models : Correlate substituent effects (e.g., Cl vs. I) with thermal stability (TGA data) or solubility (logP) .
  • Stability Prediction : Simulate degradation pathways (e.g., dehalogenation in polar solvents) using molecular dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.